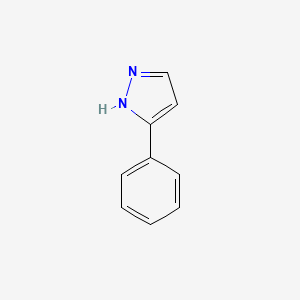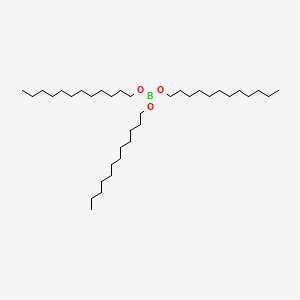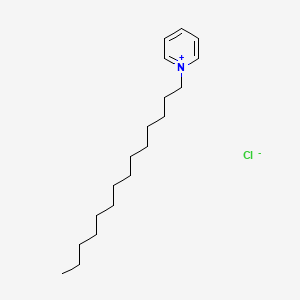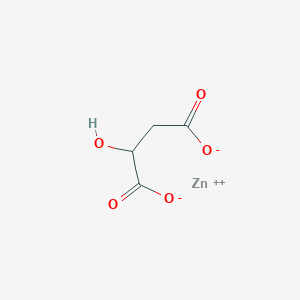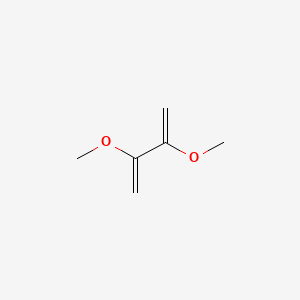
2,2-Dibromohexafluoropropane
Vue d'ensemble
Description
2,2-Dibromohexafluoropropane is a halogenated hydrocarbon with the molecular formula C3Br2F6 This compound is characterized by the presence of two bromine atoms and six fluorine atoms attached to a propane backbone
Applications De Recherche Scientifique
2,2-Dibromohexafluoropropane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other halogenated compounds.
Biology: Investigated for its potential use in biochemical assays and as a labeling agent.
Medicine: Explored for its potential therapeutic properties and as a contrast agent in imaging techniques.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Safety and Hazards
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dibromohexafluoropropane typically involves halogenation reactions. One common method is the bromination of hexafluoropropane using bromine or bromine-containing reagents under controlled conditions. The reaction is usually carried out in the presence of a catalyst or under UV light to facilitate the substitution of hydrogen atoms with bromine atoms.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade bromine and hexafluoropropane, with the reaction conditions optimized for maximum yield and purity. The reaction is typically conducted in large reactors with precise control over temperature, pressure, and reaction time to ensure consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
2,2-Dibromohexafluoropropane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other halogens or functional groups using appropriate reagents.
Reduction Reactions: The compound can be reduced to form less halogenated derivatives.
Oxidation Reactions: Under specific conditions, the compound can undergo oxidation to form different products.
Common Reagents and Conditions
Substitution: Reagents such as chlorine or iodine can be used for halogen exchange reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or ozone (O3).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield compounds like Propane, 2,2-dichlorohexafluoro- or Propane, 2,2-diiodohexafluoro-.
Mécanisme D'action
The mechanism by which 2,2-Dibromohexafluoropropane exerts its effects involves interactions with molecular targets and pathways. The bromine and fluorine atoms in the compound can participate in various chemical reactions, influencing the reactivity and stability of the compound. The specific pathways and targets depend on the application and the environment in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Propane, 2,2-dibromo-: Similar structure but lacks the fluorine atoms, resulting in different chemical properties.
Propane, 2,2-dichlorohexafluoro-: Contains chlorine atoms instead of bromine, leading to variations in reactivity and applications.
Propane, 2,2-diiodohexafluoro-: Contains iodine atoms, which can affect the compound’s stability and reactivity.
Uniqueness
2,2-Dibromohexafluoropropane is unique due to the combination of bromine and fluorine atoms, which impart distinct chemical properties. The presence of multiple halogens makes it highly reactive and suitable for various specialized applications in research and industry.
Propriétés
IUPAC Name |
2,2-dibromo-1,1,1,3,3,3-hexafluoropropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3Br2F6/c4-1(5,2(6,7)8)3(9,10)11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCRVQFFAKUROKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(F)(F)F)(C(F)(F)F)(Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3Br2F6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90342542 | |
| Record name | 2,2-Dibromohexafluoropropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90342542 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.83 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38568-21-7 | |
| Record name | 2,2-Dibromohexafluoropropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90342542 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Furo[3,4-b]pyrazine-5,7-dione](/img/structure/B1584572.png)
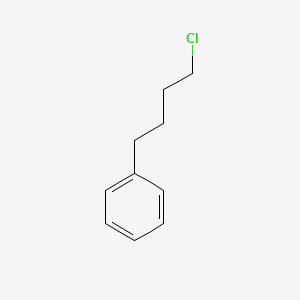


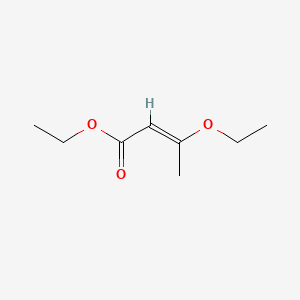
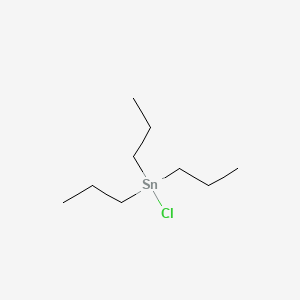
![Benzenamine, 2-methyl-4-[(2-methylphenyl)azo]-, monohydrochloride](/img/structure/B1584581.png)
